molecular formula C6H11F3N2O B1491454 3-Ethoxy-3-(trifluoromethyl)azetidin-1-amine CAS No. 2097998-53-1

3-Ethoxy-3-(trifluoromethyl)azetidin-1-amine

Cat. No. B1491454
CAS RN: 2097998-53-1
M. Wt: 184.16 g/mol
InChI Key: SDIQXNGTHHSSNP-UHFFFAOYSA-N
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Description

3-Ethoxy-3-(trifluoromethyl)azetidin-1-amine, also known as 3-ethoxy-3-trifluoromethylazetidine, is an organic compound that has been studied for its potential applications in the fields of chemistry, biology, and medicine. Its primary use is as a reagent in organic synthesis, as it can be used to form amides, esters, and other derivatives. It is also being studied for its potential as a pharmaceutical agent and for its ability to affect biochemical and physiological processes.

Safety and Hazards

The safety data sheet for a similar compound, “4-Ethoxy-3-(trifluoromethyl)aniline”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It’s important to handle such compounds with care, using appropriate personal protective equipment .

properties

IUPAC Name

3-ethoxy-3-(trifluoromethyl)azetidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3N2O/c1-2-12-5(6(7,8)9)3-11(10)4-5/h2-4,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIQXNGTHHSSNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CN(C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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